molecular formula C21H22N2O4 B10997218 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide

Cat. No.: B10997218
M. Wt: 366.4 g/mol
InChI Key: SEHJDXVMFGYYKP-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the indole class of molecules This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the indole core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The indole core can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyethyl and methoxyphenyl groups, which confer distinct reactivity and potential biological activity.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]indole-6-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-26-12-11-23-10-9-15-3-4-17(13-19(15)23)21(25)22-14-20(24)16-5-7-18(27-2)8-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25)

InChI Key

SEHJDXVMFGYYKP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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